molecular formula C17H24N2O B5340283 N-cyclohexyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-cyclohexyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Cat. No.: B5340283
M. Wt: 272.4 g/mol
InChI Key: WZWJHFGOLWLQAE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a chemical compound with a complex structure that includes a cyclohexyl group, an isoquinoline moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide typically involves the reaction of cyclohexylamine with 3,4-dihydroisoquinoline-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-cyclohexyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(4-oxo-1,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
  • N-cyclohexyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
  • N-cyclohexyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

Uniqueness

N-cyclohexyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, isoquinoline moiety, and acetamide functional group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(18-16-8-2-1-3-9-16)13-19-11-10-14-6-4-5-7-15(14)12-19/h4-7,16H,1-3,8-13H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWJHFGOLWLQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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